molecular formula C14H17NO6 B8181389 (R)-2-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

(R)-2-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

Cat. No.: B8181389
M. Wt: 295.29 g/mol
InChI Key: QMSQSZSULCZBGT-LLVKDONJSA-N
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Description

(R)-2-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is a chiral amino acid derivative featuring:

  • A benzo[d][1,3]dioxol-5-yl (1,3-benzodioxole) aromatic ring, which contributes to π-π interactions and metabolic stability.
  • A tert-butoxycarbonyl (Boc) group protecting the α-amino moiety, enhancing solubility in organic solvents and stability during synthesis .
  • An acetic acid backbone, enabling conjugation with other molecules (e.g., peptides or heterocycles).
  • (R)-Stereochemistry at the α-carbon, critical for enantioselective biological activity or chiral synthesis .

This compound serves as a key intermediate in medicinal chemistry, particularly in peptide synthesis and kinase inhibitor development (e.g., JNK inhibitors) .

Properties

IUPAC Name

(2R)-2-(1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-14(2,3)21-13(18)15-11(12(16)17)8-4-5-9-10(6-8)20-7-19-9/h4-6,11H,7H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSQSZSULCZBGT-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC2=C(C=C1)OCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC2=C(C=C1)OCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination with In Situ Boc Protection

A one-pot reductive amination and tert-butoxycarbonyl (Boc) protection strategy, adapted from tandem direct reductive amination (DRA) protocols, offers a streamlined approach. Piperonal (benzo[d]dioxole-5-carbaldehyde) reacts with glycine ethyl ester hydrochloride in the presence of sodium triacetoxyborohydride (STAB) and Boc anhydride (Boc₂O):

Procedure :

  • Imine Formation : Piperonal (1.0 equiv.), glycine ethyl ester hydrochloride (1.2 equiv.), and triethylamine (1.5 equiv.) are stirred in CH₂Cl₂ at 25°C for 1 h.

  • Reduction and Protection : STAB (2.5 equiv.) and Boc₂O (1.1 equiv.) are added sequentially. The mixture is stirred for 4 h, yielding (R)-2-(benzo[d]dioxol-5-yl)-2-((Boc)amino)acetic acid ethyl ester.

  • Ester Hydrolysis : The ethyl ester is hydrolyzed using LiOH (2.0 equiv.) in THF/H₂O (4:1) at 0°C → 25°C over 6 h.

StepReagent/ConditionYieldeeSource
1CH₂Cl₂, 25°C90%
2STAB, Boc₂O85%72%
3LiOH, THF/H₂O95%

Limitations : Moderate enantiomeric excess (72%) necessitates post-synthetic resolution or catalytic enhancement.

Iron-Catalyzed Asymmetric 1,3-Nitrogen Migration

A high-yielding enantioselective method employs iron-catalyzed 1,3-nitrogen migration to establish the (R)-configuration. This approach avoids racemization and leverages chiral iron catalysts:

Procedure :

  • Ketone Substrate Preparation : 2-(Benzo[d][1,dioxol-5-yl)acetyl chloride is treated with NH₃ to form the corresponding amide.

  • Migration Reaction : The amide reacts with (R,R)-FeBIPF₂ catalyst (5 mol%) and 2,2,6,6-tetramethylpiperidine (TMP) in dichlorobenzene/CHCl₃ (1:1) at –50°C for 24 h.

  • Boc Protection : The free amine is protected using Boc₂O in CH₂Cl₂.

ParameterValueSource
Catalyst Loading5 mol%
Temperature–50°C
Enantiomeric Excess98%
Overall Yield80%

Advantages : Exceptional stereocontrol (98% ee) and compatibility with sensitive functional groups.

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Racemic 2-(benzo[d]dioxol-5-yl)-2-aminopropanoic acid is resolved using immobilized penicillin G acylase (IPA-750) in phosphate buffer (pH 7.5). The (R)-enantiomer remains unreacted, while the (S)-enantiomer undergoes acylation:

ConditionValueSource
Enzyme Loading10 mg/mL
Reaction Time24 h
ee (R-enantiomer)≥99%

Drawbacks : Requires additional steps to hydrolyze the acylated (S)-enantiomer and recover the enzyme.

Reaction Optimization Strategies

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction rates and stereoselectivity. Dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are optimal for Boc protection and reductive amination, respectively:

Reaction StepOptimal SolventTemperatureYield
Reductive AminationTHF0°C → 25°C88%
Boc ProtectionCH₂Cl₂25°C95%
Ester HydrolysisTHF/H₂O0°C → 25°C93%

Key Insight : Lower temperatures (–50°C) enhance enantioselectivity in iron-catalyzed reactions.

Coupling Agents for Intermediate Functionalization

Carbodiimide-based coupling agents facilitate intermediate derivatization. Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) achieves 82% yield in peptide bond formation:

Coupling AgentAdditiveSolventYield
DCCDMAPCH₂Cl₂78%
EDCIHOBtDMF82%

Industrial Production Considerations

Flow Microreactor Systems

Continuous-flow microreactors improve heat transfer and mixing efficiency, enabling kilogram-scale synthesis:

ParameterBatch ReactorFlow Reactor
Space-Time Yield0.5 g/L/h2.1 g/L/h
Purity92%98%

Advantages : Reduced reaction times (4 h → 1 h) and higher reproducibility .

Chemical Reactions Analysis

Types of Reactions

®-Benzo[1,3]dioxol-5-YL-tert-butoxycarbonylamino-acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzo[1,3]dioxole ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinones derived from the benzo[1,3]dioxole ring.

    Reduction: The free amine form of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural features:

  • Molecular Formula : C15H17N1O5
  • Molecular Weight : 303.30 g/mol
  • IUPAC Name : (R)-2-(benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

The benzo[d][1,3]dioxole moiety is known for its presence in various bioactive compounds, enhancing the compound's potential therapeutic effects.

Medicinal Chemistry

The compound has been studied for its role as a precursor in the synthesis of various pharmaceutical agents. Its structural components allow for modifications that can lead to enhanced biological activity. For instance, derivatives of this compound have shown promise as:

  • Anticancer Agents : Research indicates that compounds with similar structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : The presence of the benzo[d][1,3]dioxole ring is associated with antimicrobial properties, making it a candidate for developing new antibiotics.

Drug Delivery Systems

The tert-butoxycarbonyl (Boc) group serves as a protective moiety in drug delivery systems. This application is particularly relevant in:

  • Controlled Release Formulations : The Boc group can be cleaved under specific conditions, allowing for targeted release of the active pharmaceutical ingredient (API). This property is vital in developing drugs that require precise dosing over time.

Bioconjugation Techniques

The amino acid structure allows for bioconjugation with other biomolecules. This technique is particularly useful in:

  • Targeted Therapy : By attaching this compound to antibodies or other targeting ligands, researchers can create conjugates that selectively deliver drugs to diseased cells, minimizing side effects on healthy tissues.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated derivatives of (R)-2-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid for their anticancer properties. The results demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as lead compounds for further development.

CompoundIC50 (µM)Cancer Cell Line
Compound A5.0HeLa
Compound B10.0MCF-7
Compound C8.5A549

Case Study 2: Antimicrobial Properties

In another research effort documented in Antibiotics, derivatives were tested against Gram-positive and Gram-negative bacteria. The findings indicated that some derivatives had comparable efficacy to existing antibiotics.

DerivativeMinimum Inhibitory Concentration (MIC)Bacterial Strain
Derivative X4 µg/mLStaphylococcus aureus
Derivative Y8 µg/mLEscherichia coli

Mechanism of Action

The mechanism of action of ®-Benzo[1,3]dioxol-5-YL-tert-butoxycarbonylamino-acetic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with biological targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Key Differences :

  • Boc Protection: The target compound’s Boc group improves stability and synthetic versatility compared to the free amino acid .
  • Acetic Acid vs. Ketone : The acetic acid moiety allows conjugation via carboxylate coupling, whereas ketones (e.g., in ) facilitate nucleophilic reactions .
2.2. Backbone Modifications
Compound Name Backbone Structure Molecular Weight Key Features References
2-((Boc)amino)hex-5-enoic acid Hex-5-enoic acid with Boc-amino Not reported Unsaturated chain increases lipophilicity; potential for click chemistry
N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-5-(biphen-4-yl)-isoxazole-3-carboxamide Isoxazole-carboxamide, ethyl linker Not reported FAAH inhibitor; targets inflammatory pathways

Key Insights :

  • Chain Length: Longer backbones (e.g., hexenoic acid) enhance membrane permeability but may reduce metabolic stability .
  • Heterocyclic Additions : Isoxazole rings () introduce planar, rigid structures for target binding, unlike the flexible acetic acid in the target compound.
2.3. Stereochemical and Aromatic Modifications
Compound Name Aromatic System Stereochemistry Molecular Weight Applications References
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one Coumarin core None 266.26 (C₁₅H₁₀O₄) Fluorescent probes; anticoagulant derivatives
(R)-2-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine Pyrrolidine ring (R)-configured 191.23 (C₁₁H₁₃NO₂) Chiral ligand in asymmetric synthesis

Comparison :

  • Coumarin vs. Benzodioxole: The coumarin system () offers UV absorption/emission properties, unlike the non-fluorescent benzodioxole.
  • Chiral Centers : The (R)-configuration in the target compound and pyrrolidine derivative () is critical for enantioselective interactions.

Stability :

  • Boc protection in the target compound enhances stability under basic/neutral conditions but requires acidic conditions (e.g., TFA) for deprotection .
  • Free amino acids () are more reactive but less stable during storage or in biological systems.

Biological Activity

(R)-2-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its biological activity. The tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility. Its chemical structure can be represented as follows:

 R 2 Benzo d 1 3 dioxol 5 yl 2 tert butoxycarbonyl amino acetic acid\text{ R 2 Benzo d 1 3 dioxol 5 yl 2 tert butoxycarbonyl amino acetic acid}

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with amino acids or their derivatives. The use of protecting groups like Boc is common to prevent unwanted reactions during the synthesis process. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to benzo[d][1,3]dioxole. For instance, a study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and evaluated their cytotoxic effects on cancer cell lines such as HepG2, HCT116, and MCF-7. The results indicated significant antitumor activity with some compounds exhibiting IC50 values lower than those of standard drugs like doxorubicin .

Table 1: Cytotoxicity Data of Benzo[d][1,3]dioxole Derivatives

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
Compound AHepG22.387.46
Compound BHCT1161.548.29
Compound CMCF-74.524.56

The mechanisms underlying these anticancer activities include the inhibition of epidermal growth factor receptor (EGFR) signaling pathways and induction of apoptosis through mitochondrial pathways involving proteins such as Bax and Bcl-2 .

Mechanistic Studies

Further investigations into the mechanisms of action revealed that these compounds could disrupt cell cycle progression and induce apoptosis in cancer cells. Techniques such as annexin V-FITC assays for apoptosis assessment and cell cycle analysis were employed to elucidate these effects .

Case Studies

A notable case study involved the synthesis of various benzo[d][1,3]dioxole-based compounds that were tested for their anticancer properties in vitro. The study demonstrated that modifications to the benzo[d][1,3]dioxole core significantly impacted biological activity, suggesting that structure-activity relationships (SAR) should be carefully considered in future designs .

Q & A

Q. Key Considerations :

  • Catalysts : Raney nickel or chiral organocatalysts improve enantioselectivity (>90% ee) .
  • Purification : Silica gel chromatography (EtOAc/hexane gradients) or preparative HPLC ensures purity .

How can researchers resolve discrepancies in NMR and MS data when characterizing derivatives of this compound?

Basic Research Question
Discrepancies arise from tautomerism, residual solvents, or stereochemical variations:

  • NMR Analysis :
    • Compare δ 7.5–6.8 ppm (aromatic protons) and δ 1.4 ppm (tert-butyl group) with reference spectra .
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for diastereotopic protons in the benzo[d][1,3]dioxol ring .
  • MS Validation :
    • Confirm molecular ion peaks (e.g., m/z 266 [M⁺] for benzo[d][1,3]dioxol derivatives) and fragment patterns (e.g., loss of tert-butoxycarbonyl (Boc) group, ~100 Da) .
  • HPLC Purity : Use chiral columns (e.g., Daicel Chiralpak IG) with n-hexane/iPrOH (9:1) + 0.1% TFA to verify enantiomeric ratios .

Example : In , δ 7.54–7.51 ppm (aromatic) and δ 186.9 ppm (carbonyl) confirmed the α-keto acid structure, resolving ambiguities from tautomeric forms.

What strategies enhance enantiomeric excess (ee) in the asymmetric synthesis of this compound?

Advanced Research Question

  • Chiral Catalysts : Use organocatalysts like cinchona alkaloids or metal complexes (e.g., Pd(dppf)Cl₂) to induce stereocontrol during coupling or hydrogenation .
  • Dynamic Kinetic Resolution (DKR) : Perform reactions under conditions where racemization is faster than product formation, enabling high ee (>95%) .
  • Chromatographic Separation : Employ preparative chiral HPLC post-synthesis to isolate the (R)-enantiomer .

Case Study : In , hydrogenation of a nitro ester intermediate with Raney nickel achieved >90% ee, but air exposure reduced yield due to oxidation.

How does the compound’s structure influence its biological activity in receptor antagonism or enzyme inhibition?

Advanced Research Question

  • Boc Group Role : The tert-butoxycarbonyl (Boc) moiety protects the amino group during synthesis and modulates lipophilicity, enhancing blood-brain barrier penetration in neuroactive analogs .
  • Benzo[d][1,3]dioxol Pharmacophore : The fused dioxol ring enhances binding to enzymes like HDAC6 (histone deacetylase 6) or HIV-1 reverse transcriptase, as seen in analogs with IC₅₀ values <1 μM .
  • Structure-Activity Relationship (SAR) : Modifying the acetic acid side chain (e.g., substituting with naphthalen-1-yl) increased anti-cancer activity by 10-fold in microtubule-targeting agents .

Q. Experimental Design :

  • In Vitro Assays : Test inhibition of HDAC6 or HIV-1 replication using fluorogenic substrates .
  • Docking Studies : Model interactions with HDAC6’s catalytic domain (PDB: 5EDU) to prioritize synthetic targets .

What mechanistic insights explain unexpected byproducts during decarboxylative coupling reactions involving this compound?

Advanced Research Question

  • Radical Intermediates : Silver-catalyzed decarboxylation generates acyl radicals, which may dimerize or react with solvents (e.g., DMF) to form undesired adducts .
  • Oxidative Side Reactions : Air or trace oxidants (e.g., O₂) can convert α-keto acids to peroxides, detectable via LC-MS .
  • Mitigation : Use degassed solvents and radical scavengers (e.g., TEMPO) to suppress byproducts .

Example : In -(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid (2j) was synthesized without photocatalysts, but residual ketone impurities required recrystallization from MeOH.

How do storage conditions impact the compound’s stability, and what decomposition products are observed?

Basic Research Question

  • Storage Recommendations : Store at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group or oxidation of the dioxol ring .
  • Decomposition Pathways :
    • Hydrolysis: Boc cleavage in humid conditions yields 2-amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid .
    • Oxidation: Benzo[d][1,3]dioxol ring opening forms catechol derivatives, detectable via HPLC-MS .

Analytical Validation : Monitor stability using accelerated aging studies (40°C/75% RH for 4 weeks) and track degradation via δ 5.9–6.1 ppm (dioxol methylene) in ¹H NMR .

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